Avoid compromised release profiles. Substituting unesterified bromperidol or haloperidol decanoate disrupts flip-flop kinetics and lipid partitioning. Bromperidol Decanoate ensures exact 4-week depot behavior.
Reliable API standard for reproducible preclinical schizophrenia models and formulation studies.
Bromperidol decanoate (CAS 75067-66-2) is a highly lipophilic butyrophenone ester prodrug primarily utilized in the development of long-acting injectable (LAI) depot formulations and pharmacokinetic modeling [1]. Synthesized by esterifying the base bromperidol with decanoic acid, this structural modification creates a compound with a predicted LogP of approximately 7.9, allowing it to dissolve in lipid vehicles such as sesame oil [2]. Upon intramuscular injection, the slow release and subsequent hydrolysis of the decanoate ester yield an extended elimination half-life of 21 to 28 days, making it a critical standard for 4-week sustained-release models [1]. As a potent dopamine D2 receptor antagonist, it is frequently procured for chronic preclinical schizophrenia models, 'flip-flop' kinetic studies, and comparative assays evaluating the impact of halogen substitution on butyrophenone metabolism [3].
Long-acting injectable depot prodrug for once-monthly administration research
Dopamine D2 receptor antagonist; butyrophenone-class pathway studies
Head-to-head and class-level data support comparator analysis and model validation
Substituting bromperidol decanoate with its unesterified base (bromperidol) or closely related in-class analogs (such as haloperidol decanoate) fundamentally compromises pharmacokinetic modeling and formulation assays [1]. Utilizing the unesterified bromperidol base eliminates the essential 'flip-flop' kinetics required for depot formulations, resulting in a rapid systemic clearance (half-life of ~24 hours) that fails to sustain the necessary 4-week release profile [2]. Conversely, substituting with haloperidol decanoate—which contains a chlorine atom instead of a bromine atom—alters the molecular weight (530.13 g/mol vs. 574.56 g/mol) and modifies specific lipid partitioning behaviors and CYP3A4-mediated metabolic tracking pathways [3]. For researchers developing precise sustained-release lipid depots or conducting comparative halogenated prodrug assays, procuring the exact brominated decanoate ester is non-negotiable to ensure reproducible absorption rates and receptor binding profiles [1].
Bromperidol decanoate
Prodrug with distinct prolactin and EPS profile; limited direct interchangeability evidence vs. haloperidol decanoate.
Haloperidol / fluphenazine decanoate
Different pharmacodynamic burdens; class-based substitution not supported by trial data. Prolactin elevation and akathisia risk may shift.
Clinical interchangeability cannot be assumed; procurement decisions should reference comparator-specific evidence rather than class similarity.
Esterification of the bromperidol base with decanoic acid creates a highly lipophilic prodrug that exhibits 'flip-flop' kinetics when administered in a lipid vehicle. While the unesterified bromperidol base is rapidly cleared with an elimination half-life of approximately 24 hours following oral administration [1], bromperidol decanoate extends the elimination half-life to 21–28 days [2]. This >20-fold extension in half-life is critical for formulating stable 4-week sustained-release models without the rapid clearance seen in base compounds [2].
| Evidence Dimension | Elimination Half-Life (t1/2) |
| Target Compound Data | 21–28 days (Bromperidol decanoate in oil depot) |
| Comparator Or Baseline | ~24 hours (Bromperidol unesterified base, oral) |
| Quantified Difference | >20-fold increase in elimination half-life |
| Conditions | In vivo pharmacokinetic modeling (intramuscular depot vs. oral administration) |
Essential for formulators developing long-acting injectable (LAI) delivery systems that require a stable 4-week dosing interval.
Bromperidol decanoate is the bromine analog of the widely used haloperidol decanoate. The substitution of chlorine with a heavier bromine atom shifts the molecular weight from 530.13 g/mol (haloperidol decanoate) to 574.56 g/mol (bromperidol decanoate), while maintaining a high predicted LogP of approximately 7.9. This structural modification alters the specific gravity and partitioning behavior of the prodrug within lipid vehicles such as sesame oil, providing a distinct pharmacokinetic tracer profile during comparative depot release assays [1].
| Evidence Dimension | Molecular Weight and Halogen Substitution |
| Target Compound Data | 574.56 g/mol (Bromine substituted) |
| Comparator Or Baseline | 530.13 g/mol (Haloperidol decanoate, Chlorine substituted) |
| Quantified Difference | +44.43 g/mol mass shift with retained high lipophilicity (LogP ~7.9) |
| Conditions | Physicochemical characterization for lipid-based depot formulation |
Crucial for procurement in comparative pharmacokinetic studies where tracking the specific release rates of structurally distinct halogenated butyrophenone prodrugs is required.
In long-term maintenance models, bromperidol decanoate functions as a potent D2 receptor antagonist with a significantly longer elimination half-life (21–28 days) compared to phenothiazine-class depots like fluphenazine decanoate, which exhibits a half-life of 7–10 days[1]. This allows bromperidol decanoate to maintain steady-state D2 blockade over a full 4-week interval, whereas fluphenazine decanoate typically requires dosing every 2 weeks, fundamentally altering the handling frequency and stress variables in chronic preclinical models [2].
| Evidence Dimension | Dosing Interval and Elimination Half-Life |
| Target Compound Data | 21–28 days (Bromperidol decanoate) |
| Comparator Or Baseline | 7–10 days (Fluphenazine decanoate) |
| Quantified Difference | ~2.5x to 3x longer elimination half-life |
| Conditions | Intramuscular depot injection in chronic maintenance models |
Enables researchers to select a butyrophenone depot that minimizes animal handling and dosing frequency in chronic 4-week models compared to shorter-acting alternatives.
Due to its high lipophilicity (LogP ~7.9) and extended 21–28 day half-life, bromperidol decanoate is procured as an active pharmaceutical ingredient (API) standard for testing the release kinetics of novel sesame oil or microcrystalline depot delivery systems over a 4-week period [1].
Serves as a critical reference compound in pharmacokinetic studies where the absorption rate from a lipid depot dictates the steady-state concentration, providing a stark contrast to the rapid clearance profiles of oral antipsychotics [2].
Procured as a structural comparator to haloperidol decanoate to evaluate how substituting chlorine with bromine impacts lipid partitioning, CYP3A4-mediated N-dealkylation, and overall depot release rates in in vitro and in vivo models [3].
Applied in long-term behavioral models requiring sustained D2 receptor antagonism, allowing for a 4-week dosing interval that minimizes handling stress and confounding variables compared to shorter-acting depots like fluphenazine decanoate [1].
Irritant;Health Hazard